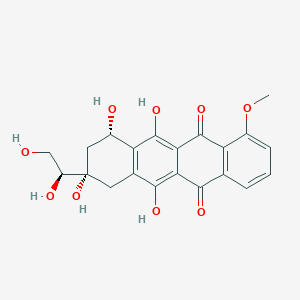
9-Hydroxynonanoic acid
Vue d'ensemble
Description
9-Hydroxynonanoic acid is a chemical compound with the molecular formula C9H18O3 . It has an average mass of 174.237 Da and a monoisotopic mass of 174.125595 Da . It is also known by other names such as 9-Hydroxypelargonic acid and 8-Carboxyoctanol .
Synthesis Analysis
The synthesis of 9-Hydroxynonanoic acid involves the reaction of 9-methoxy-9-oxononanoic acid with sodium borohydride (NaBH4) in a dioxane/water solution . The reaction mixture is stirred at 25 °C for one night .
Molecular Structure Analysis
The molecular structure of 9-Hydroxynonanoic acid consists of 9 carbon atoms, 18 hydrogen atoms, and 3 oxygen atoms . It has freely rotating bonds, with 3 hydrogen bond acceptors and 2 hydrogen bond donors .
Chemical Reactions Analysis
In terms of chemical reactions, 9-Hydroxynonanoic acid can undergo a reaction to form C9H16O2 and H2O . The enthalpy of this reaction is 19.0 ± 1.2 kJ/mol .
Physical And Chemical Properties Analysis
9-Hydroxynonanoic acid has a density of 1.0±0.1 g/cm3, a boiling point of 313.1±25.0 °C at 760 mmHg, and a flash point of 157.4±19.7 °C . It has a molar refractivity of 46.8±0.3 cm3, a polar surface area of 58 Å2, and a molar volume of 169.2±3.0 cm3 .
Applications De Recherche Scientifique
Biocatalysis
Application Summary
9-Hydroxynonanoic acid is used in the design and engineering of whole-cell biocatalytic cascades for the valorization of fatty acids . This involves the biotransformation of renewable fatty acids into industrially relevant oleochemicals .
Methods of Application
The process involves the design of biotransformation pathways, discovery and engineering of cascade enzymes, and functional and balanced expression of these enzymes in microbial cells .
Results or Outcomes
The result of this process is the production of medium-chain fatty acids such as n-nonanoic acid, 9-hydroxynonanoic acid, 9-aminononanoic acid, and 1,9-nonanedioic acid .
Polymer Science
Application Summary
In the field of polymer science, 9-Hydroxynonanoic acid is used in the multi-step enzymatic synthesis of 1,9-nonanedioic acid from a renewable fatty acid . This acid is a valuable building block for producing polyesters and polyamides .
Methods of Application
The process involves the use of a recombinant Corynebacterium glutamicum, expressing the alcohol/aldehyde dehydrogenases (ChnDE) of Acinetobacter sp. NCIMB 9871. This organism is used for the production of 1,9-nonanedioic acid from 9-hydroxynonanoic acid, which had been produced from oleic acid .
Results or Outcomes
When 9-hydroxynonanoic acid was added to a concentration of 20 mM in the reaction medium, 1,9-nonanedioic acid was produced to 16 mM within 8 hours by the recombinant C. glutamicum . The dicarboxylic acid was isolated via crystallization and then used for the production of biopolyester by a lipase .
Production of High-Value Chemicals
Application Summary
9-Hydroxynonanoic acid is used in the production of high-value chemicals through whole-cell biotransformation . This process involves the use of Baeyer-Villiger monooxygenase (BVMO)-based Escherichia coli biocatalysts .
Methods of Application
The process involves engineering Escherichia coli biocatalysts to produce industrially relevant C9 chemicals, such as n-nonanoic acid and 9-hydroxynonanoic acid, from a renewable fatty acid .
Results or Outcomes
The result of this process is the production of high-value chemicals that have various industrial applications .
Synthesis of Biopolyesters
Application Summary
9-Hydroxynonanoic acid is used in the enzymatic production of biopolyesters . This involves the multi-step enzymatic synthesis of 1,9-nonanedioic acid from a renewable fatty acid .
Methods of Application
The process involves the use of a recombinant Corynebacterium glutamicum, expressing the alcohol/aldehyde dehydrogenases (ChnDE) of Acinetobacter sp. NCIMB 9871 . This organism is used for the production of 1,9-nonanedioic acid from 9-hydroxynonanoic acid, which had been produced from oleic acid .
Safety And Hazards
Orientations Futures
9-Hydroxynonanoic acid is a component of Mupirocin, an antibiotic used against MRSA . With the increasing resistance of microorganisms to Mupirocin, there is a need for the control or improvement of Mupirocin . Therefore, future research could focus on developing new versions of pseudomonic acid (which includes 9-Hydroxynonanoic acid) with better antibacterial properties .
Propriétés
IUPAC Name |
9-hydroxynonanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O3/c10-8-6-4-2-1-3-5-7-9(11)12/h10H,1-8H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFZMICRBFKZNIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCO)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50191316 | |
| Record name | 9-Hydroxynonanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50191316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-Hydroxynonanoic acid | |
CAS RN |
3788-56-5 | |
| Record name | 9-Hydroxynonanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3788-56-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-Hydroxynonanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003788565 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Hydroxynonanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50191316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(7-Hydroxyheptyloxy)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 9-HYDROXYNONANOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HV672SU12G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![1-Methyl-1H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B30130.png)

![(3aR,4S,7R,7aS)-Hexahydro-2,2,4-trimethyl-1,3-dioxolo[4,5-c]pyridin-7-ol](/img/structure/B30139.png)
![(2S)-2-amino-5-[[(2R)-3-[[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-2-carboxyethyl]disulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B30141.png)